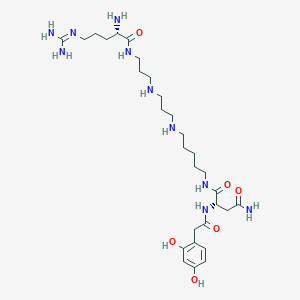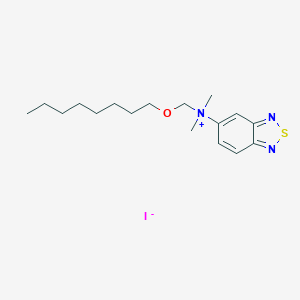
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide, commonly known as BTDMAI, is a quaternary ammonium salt that has been widely used as a fluorescent probe for biological imaging. BTDMAI is a stable and highly water-soluble compound that can be easily synthesized using a simple and efficient method.
Mecanismo De Acción
BTDMAI is a cationic dye that can selectively accumulate in the mitochondria of living cells and tissues. The mechanism of action is based on the electrostatic interactions between the positively charged BTDMAI and the negatively charged mitochondrial membrane. BTDMAI can also enter the lysosomes and endosomes by endocytosis, where it can be used as a pH indicator.
Efectos Bioquímicos Y Fisiológicos
BTDMAI has been shown to have no significant cytotoxicity or genotoxicity in vitro and in vivo. However, it can affect the mitochondrial membrane potential and induce apoptosis in cancer cells. BTDMAI can also interfere with the activity of some mitochondrial enzymes, such as succinate dehydrogenase and cytochrome c oxidase. Therefore, caution should be taken when interpreting the results obtained using BTDMAI.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTDMAI has several advantages for lab experiments, including its high water solubility, stability, and selectivity for mitochondria. It can be used in a wide range of biological systems, including living cells, tissues, and organisms. However, BTDMAI has some limitations, such as its potential interference with mitochondrial enzymes and its limited pH sensitivity range.
Direcciones Futuras
There are several future directions for the research and development of BTDMAI. One direction is to modify the structure of BTDMAI to improve its selectivity and sensitivity for specific biological targets. Another direction is to develop new imaging techniques that can enhance the spatial and temporal resolution of BTDMAI imaging. Additionally, BTDMAI can be used in combination with other fluorescent probes to study complex biological processes, such as mitochondrial dynamics and signaling pathways.
Métodos De Síntesis
BTDMAI can be synthesized using a one-pot reaction of 2-aminobenzothiazole, formaldehyde, and dimethyl octylamine in the presence of iodomethane. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
BTDMAI has been widely used as a fluorescent probe for biological imaging. It can selectively stain the mitochondria of living cells and tissues, making it a valuable tool for studying mitochondrial dynamics and function. BTDMAI has also been used to study the intracellular trafficking of proteins and lipids, as well as the localization of ion channels and transporters. In addition, BTDMAI has been used as a pH indicator in biological systems, due to its pH-dependent fluorescence properties.
Propiedades
Número CAS |
102571-37-9 |
|---|---|
Nombre del producto |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
Fórmula molecular |
C17H28IN3OS |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide |
InChI |
InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BCMUOJDUDQXYSQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
SMILES canónico |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
Sinónimos |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



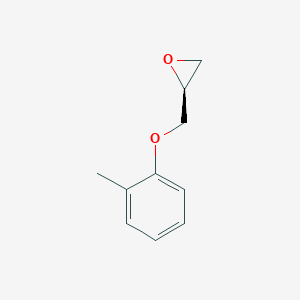
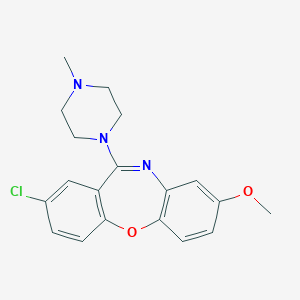
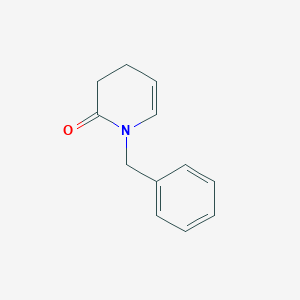
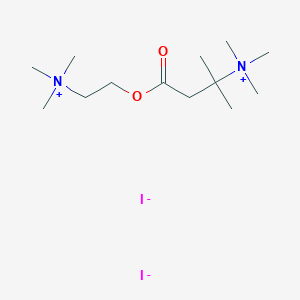

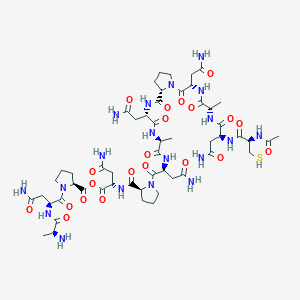
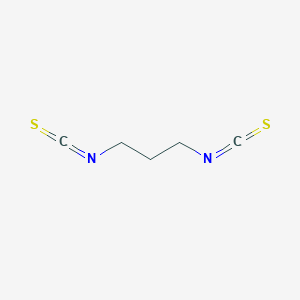

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


